

An In-depth Technical Guide to Ethyl 2-methyl-4-pentenoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-methyl-4-pentenoate*

Cat. No.: *B044335*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: Ethyl 2-methylpent-4-enoate CAS Number: 53399-81-8 Molecular Formula:

$C_8H_{14}O_2$ Synonyms: **Ethyl 2-methyl-4-pentenoate**, 2-Methyl-4-pentenoic Acid Ethyl Ester, Pineapple Pentenoate.[\[1\]](#)[\[2\]](#)

This guide provides a comprehensive overview of **ethyl 2-methyl-4-pentenoate**, a valuable chemical intermediate. The document details its physicochemical properties, spectroscopic data for characterization, and detailed protocols for its synthesis. Furthermore, it explores its applications in organic synthesis, particularly as a reactant in carbon-carbon bond-forming reactions, which is of significant interest to the drug development community.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **ethyl 2-methyl-4-pentenoate** are summarized below. This data is essential for its identification, characterization, and use in experimental settings.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Weight	142.20 g/mol	[1]
Density	0.873 g/mL at 25 °C	[2]
Boiling Point	153-155 °C	[2]
Refractive Index	n _{20/D} 1.417	[2]
Flash Point	105 °F (40.6 °C)	[2]
Solubility	Insoluble in water; soluble in alcohol and fixed oils.	[1]

Table 2: Spectroscopic Data

Technique	Key Peaks/Shifts	Reference
¹ H NMR	Spectra available from commercial suppliers.	[1]
¹³ C NMR	Spectra available from commercial suppliers.	[1]
IR Spectroscopy	Key stretches include C=O (ester) and C=C (alkene).	[1] [3]
Mass Spectrometry	Molecular ion peak and fragmentation pattern are available.	[4]

Synthesis of Ethyl 2-methyl-4-pentenoate

Ethyl 2-methyl-4-pentenoate can be synthesized through several routes. Two common laboratory-scale preparations are detailed below.

Experimental Protocol 1: From Triethyl Orthopropionate and Allyl Alcohol

This method involves the reaction of triethyl orthopropionate with allyl alcohol in the presence of an acid catalyst.

Materials:

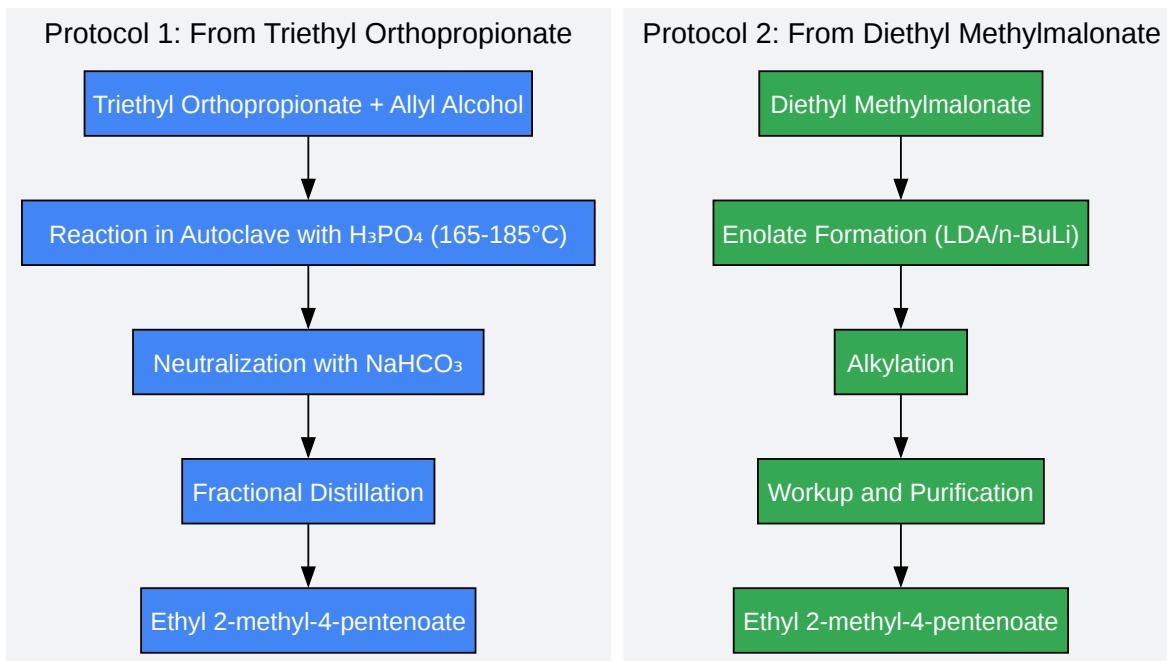
- Triethyl orthopropionate (1,1,1-triethoxypropane)
- Allyl alcohol (2-propen-1-ol)
- Phosphoric acid (85%)
- Sodium bicarbonate
- Mineral oil (e.g., Primol)

Procedure:

- In a suitable autoclave, combine triethyl orthopropionate (2.4 moles), allyl alcohol (2.4 moles), and phosphoric acid (12 g).
- Seal the autoclave and heat the mixture with stirring to a temperature of 165-185°C for approximately 3 hours.
- After cooling, carefully open the autoclave and add sodium bicarbonate (12.6 g) to neutralize the phosphoric acid.
- Add mineral oil (30 g) as a still base.
- Fractionally distill the mixture. An initial fraction of ethanol and ethyl propionate is collected at atmospheric pressure around 129°C.
- The desired product, **ethyl 2-methyl-4-pentenoate**, is then distilled under reduced pressure (40 mm Hg) at approximately 75°C.

Experimental Protocol 2: From Diethyl Methylmalonate

This two-step process involves the alkylation of diethyl methylmalonate.


Materials:

- Diethyl methylmalonate
- Diisopropylamine
- n-Butyllithium (n-BuLi)
- Tetrahydrofuran (THF)
- Hexane
- Lithium iodide (LiI)
- Dimethyl sulfoxide (DMSO)
- Water

Procedure:

- Step 1: In a reaction vessel under an inert atmosphere, dissolve diethyl methylmalonate in a mixture of tetrahydrofuran and hexane. Cool the solution and add diisopropylamine followed by the dropwise addition of n-butyllithium at 20°C. Stir the reaction mixture for 1.5 hours. This step generates the enolate.
- Step 2: To the reaction mixture, add a solution of lithium iodide in water and dimethyl sulfoxide. This step facilitates the alkylation and subsequent workup.
- The product, **ethyl 2-methyl-4-pentenoate**, is isolated and purified using standard techniques such as extraction and distillation.

Synthesis Workflow of Ethyl 2-methyl-4-pentenoate

[Click to download full resolution via product page](#)

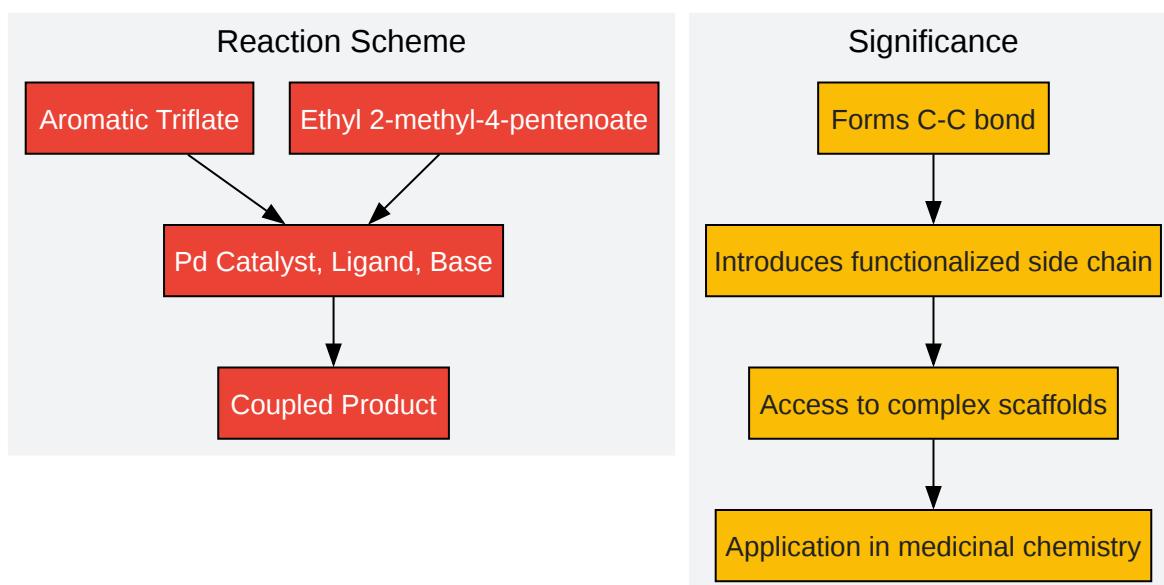
Synthesis workflows for **ethyl 2-methyl-4-pentenoate**.

Applications in Drug Development and Organic Synthesis

While primarily known as a flavoring agent with a fruity, pineapple-like aroma, **ethyl 2-methyl-4-pentenoate** also serves as a versatile building block in organic synthesis. Its potential as a precursor for anti-inflammatory and analgesic medications has been noted, although specific, publicly documented synthetic pathways to approved drugs are not readily available.

A notable application in a context relevant to drug discovery is its use as a reactant in the Heck coupling reaction. This palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, widely used in the construction of complex molecular architectures, including pharmacologically active compounds.

Heck Coupling Reaction with Ethyl 2-methyl-4-pentenoate


In a study focused on the development of N-Methyl-D-Aspartate (NMDA) receptor modulators, **ethyl 2-methyl-4-pentenoate** was used in a Heck coupling reaction with a triflate derivative.[\[5\]](#)

Experimental Protocol:

- Reactants: A triflate (e.g., an aromatic triflate), **ethyl 2-methyl-4-pentenoate**, a palladium catalyst (e.g., palladium acetate), a phosphine ligand (e.g., tri-*o*-tolylphosphine), and a base (e.g., triethylamine).
- Procedure: The reactants are combined in a suitable solvent and heated to effect the coupling reaction. The product, a more complex molecule incorporating the pentenoate structure, is then isolated and purified by flash chromatography.

This reaction demonstrates the utility of **ethyl 2-methyl-4-pentenoate** in creating substituted alkenes, which are common motifs in drug candidates.

Heck Coupling Reaction

[Click to download full resolution via product page](#)

Logical relationship in the Heck coupling reaction.

Signaling Pathways

Currently, there is a lack of specific, publicly available research detailing the direct interaction of **ethyl 2-methyl-4-pentenoate** or its immediate derivatives with specific biological signaling pathways. While its use in the synthesis of NMDA receptor modulators has been documented, the final active compounds are significantly different in structure. Therefore, a diagram of a specific signaling pathway directly modulated by **ethyl 2-methyl-4-pentenoate** cannot be provided at this time. Further research is needed to elucidate any direct pharmacological effects of this compound.

Conclusion

Ethyl 2-methyl-4-pentenoate is a well-characterized compound with established physicochemical and spectroscopic properties. Detailed synthetic protocols are available,

making it an accessible building block for researchers. While its primary application has been in the flavor industry, its utility in advanced organic synthesis, such as the Heck coupling reaction, highlights its potential for the construction of complex molecules relevant to drug discovery. Further investigations are warranted to explore its full potential as a precursor for novel therapeutic agents and to understand its biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ethyl 2-methyl-4-pentenoate | C8H14O2 | CID 62024 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-methyl-4-pentenoate | 53399-81-8 [chemicalbook.com]
- 3. ethyl 2-methylpent-4-en-1-oate [webbook.nist.gov]
- 4. Ethyl (2E)-4-methyl-2-pentenoate | C8H14O2 | CID 5315066 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. Investigation of the Structural Requirements for N-Methyl-D-Aspartate Receptor Positive and Negative Allosteric Modulators Based on 2-Naphthoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-methyl-4-pentenoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b044335#iupac-name-for-ethyl-2-methyl-4-pentenoate\]](https://www.benchchem.com/product/b044335#iupac-name-for-ethyl-2-methyl-4-pentenoate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com